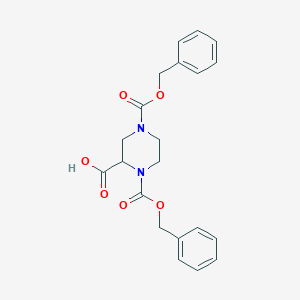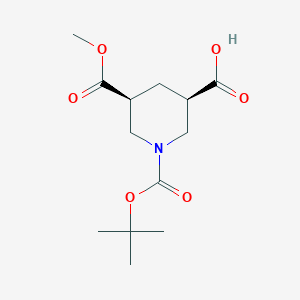
1-(叔丁氧羰基)-顺式-3-甲氧羰基-哌啶-5-羧酸
描述
The compound “1-(t-Butoxycarbonyl)-cis-3-methoxycarbonyl-piperidine-5-carboxylic acid” is a complex organic molecule. The “t-Butoxycarbonyl” or “BOC” group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of such compounds often involves the use of the BOC group for protection during the synthesis process . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) with various functional groups attached at the 1, 3, and 5 positions. The “t-Butoxycarbonyl” group would be attached at the 1 position, the “methoxycarbonyl” group at the 3 position, and the “carboxylic acid” group at the 5 position .
Chemical Reactions Analysis
The BOC group in the compound can undergo various reactions. For instance, it can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The BOC group can also react with other nucleophiles, and scavengers such as anisole or thioanisole may be used .
科学研究应用
神经药理学研究
1-(叔丁氧羰基)-顺式-3-甲氧羰基-哌啶-5-羧酸由于其与各种哌啶衍生物的结构相似性,可能参与神经药理学研究。该类化合物已被研究其对神经元活动的影响,例如抑制大鼠皮层神经元的兴奋性氨基酸反应。例如,结构上与哌啶衍生物相关的环状二羧酸已显示出对兴奋性 N-甲基-D-天冬氨酸 (NMDA) 的选择性拮抗作用,而不影响对其他激动剂(如 quisqualate 或 kainate)的反应。这种选择性抑制表明在研究受体药理学和突触传递方面具有潜在应用(Birley 等人,1982 年)。
代谢和检测研究
哌啶衍生物也已在代谢和检测的背景下进行研究,特别是在动物模型中。例如,瑞芬太尼是一种结构中含有甲氧羰基哌啶的 μ-阿片受体激动剂,已对其在马中的主要尿液代谢物进行了研究。识别和表征此类代谢物对于了解药物的药代动力学和开发法医控制的筛选测试至关重要(Lehner 等人,2000 年)。
致癌性和毒性研究
与 1-(叔丁氧羰基)-顺式-3-甲氧羰基-哌啶-5-羧酸相关的化合物的安全性已成为研究主题,尤其是在开发新的驱虫剂和其他用于皮肤应用的药物时。已经进行研究以评估此类化合物在动物模型中的致癌潜力和慢性毒性,从而深入了解其长期安全性及潜在副作用(Wahle 等人,1999 年)。
抗高血压活性研究
哌啶类中的化合物已被合成并评估其潜在的抗高血压活性。螺[4H-3,1-苯并恶嗪-4,4'-哌啶]-2(1H)-酮的合成及其在动物模型中的评估突出了这些化合物在治疗高血压中的治疗潜力。了解这些化合物的构效关系可以指导开发更有效的抗高血压药物(Clark 等人,1983 年)。
造影剂开发
哌啶衍生物的研究已扩展到造影剂的开发,特别是癌症诊断。旨在靶向特定受体(如前列腺特异性膜抗原 (PSMA))的化合物已被合成并评估其在体内的功效。此类研究有助于癌症诊断工具的进步,并突出了哌啶衍生物在科学研究中的多功能性(Chen 等人,2011 年)。
作用机制
The mechanism of action of this compound would depend on its intended use. If it’s used as an intermediate in organic synthesis, its mechanism of action would involve the reactions of its functional groups with other reagents. For example, the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
未来方向
The future directions for research on this compound could involve exploring its potential uses in organic synthesis and medicinal chemistry. For instance, the BOC group is widely used in peptide synthesis, and research in this area is ongoing . Additionally, the compound could potentially be used as a building block for the synthesis of more complex molecules.
属性
IUPAC Name |
(3R,5S)-5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-6-8(10(15)16)5-9(7-14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLHJFCOKNLATM-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3112645.png)
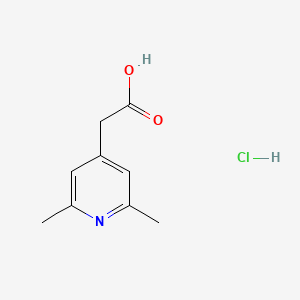
![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride](/img/structure/B3112661.png)
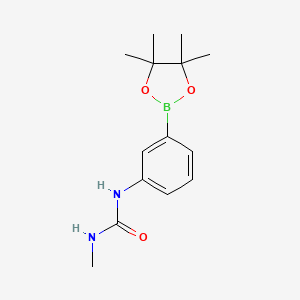
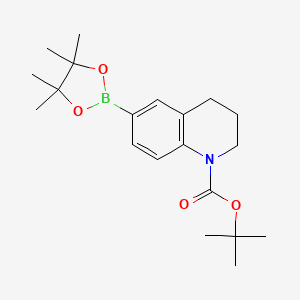
![1,2-Dideoxy-2'-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2'-thiazoline](/img/structure/B3112671.png)
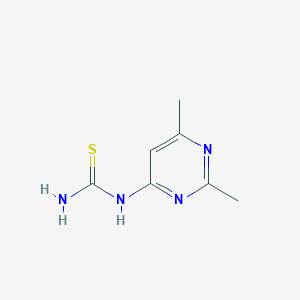
![2-[2-(2-Fluorophenyl)hydrazono]malononitrile](/img/structure/B3112687.png)
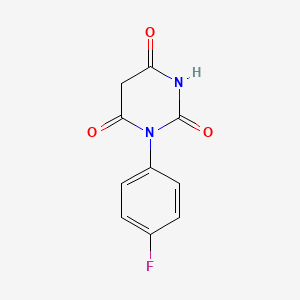
![O-[2-(3-methylphenyl)ethyl]hydroxylamine](/img/structure/B3112694.png)


